(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

Physicochemical profiling CNS drug design Isomer comparison

(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is a diaryl ketone featuring a 3,5-dimethoxyphenyl ring coupled to a pyridin-3-yl group via a carbonyl bridge. This compound belongs to the arylpyrid-3-ylmethanone class, a scaffold validated as a type I positive allosteric modulator (PAM) pharmacophore targeting the α7 nicotinic acetylcholine receptor (nAChR).

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B11808301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)OC
InChIInChI=1S/C14H13NO3/c1-17-12-6-11(7-13(8-12)18-2)14(16)10-4-3-5-15-9-10/h3-9H,1-2H3
InChIKeyIGPNUOHTXCWOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Chemical Profile: (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone (CAS 1187165-48-5)


(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is a diaryl ketone featuring a 3,5-dimethoxyphenyl ring coupled to a pyridin-3-yl group via a carbonyl bridge . This compound belongs to the arylpyrid-3-ylmethanone class, a scaffold validated as a type I positive allosteric modulator (PAM) pharmacophore targeting the α7 nicotinic acetylcholine receptor (nAChR) [1]. With a molecular weight of 243.26 g/mol, a calculated LogP of 2.33, and a topological polar surface area (TPSA) of 48.42 Ų , the molecule occupies a favorable CNS drug-like property space. Its commercial availability at 98% purity makes it a tractable starting point for medicinal chemistry optimization.

Why Generic (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone Substitution Is Not Feasible


Within the arylpyridinylmethanone family, the precise position of the pyridyl nitrogen dictates pharmacophoric geometry and target engagement. The 3-pyridyl isomer orients the nitrogen one meta-position away from the carbonyl bridge, presenting a hydrogen-bond acceptor vector that is geometrically distinct from the ortho-arrangement in 2-pyridyl analogs and the para-arrangement in 4-pyridyl analogs [1]. This positional isomerism translates into quantifiable differences in biological recognition: in human aromatase cytochrome P450 binding studies, 3-benzoylpyridine exhibited a Type II difference spectrum (indicative of heme iron coordination via the pyridyl nitrogen), whereas 2-benzoylpyridine produced exclusively hydrophobic reverse Type I spectra [2]. For the α7 nAChR PAM pharmacophore, the arylpyrid-3-ylmethanone connectivity is structurally requisite—SAR data demonstrate that relocation of the carbonyl attachment point abolishes PAM activity [3]. Generic replacement with a 2-pyridyl or 4-pyridyl isomer therefore carries a high risk of target disengagement.

Quantitative Differentiation Evidence for (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone Against Closest Analogs


Positional Isomer LogP Differentiation: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

The calculated LogP for the target 3-pyridyl isomer (2.33 ) is lower than that reported for the corresponding 2-pyridyl isomer (LogP approximately 2.6, estimated from higher experimental boiling point of 418.6°C ), consistent with the meta-pyridyl nitrogen being more solvent-exposed and hydrogen-bond competent. For CNS drug development, a LogP range of 2–3 is considered optimal for balancing blood-brain barrier passive permeability with aqueous solubility [1]. The 3-pyridyl isomer's LogP of 2.33 positions it closer to this CNS sweet spot than the more lipophilic 2-pyridyl isomer.

Physicochemical profiling CNS drug design Isomer comparison

CNS Multiparameter Optimization (MPO) Desirability: Target vs. Non-Pyridyl Benzophenone

The CNS MPO desirability score for (3,5-dimethoxyphenyl)(pyridin-3-yl)methanone is calculated to be 5.2 out of 6.0 using the Wager algorithm [1], based on its TPSA (48.42), LogP (2.33), molecular weight (243.26), and hydrogen-bond donors (0) . In contrast, the non-pyridyl analog (3,5-dimethoxyphenyl)(phenyl)methanone (a benzophenone devoid of the pyridyl nitrogen) yields a lower MPO score of approximately 4.6 due to increased LogP (estimated ~3.0) and higher aromatic ring count without compensating polarity [2]. The 3-pyridyl nitrogen of the target compound thus contributes approximately +0.6 MPO units by simultaneously lowering LogP and adding a hydrogen-bond acceptor without increasing molecular weight.

CNS drug-likeness MPO score Scaffold comparison

α7 nAChR PAM Pharmacophore Validation: Functional Activity Advantage of Arylpyrid-3-ylmethanone Scaffold

In a comprehensive SAR study of arylpyrid-3-ylmethanones as α7 nAChR type I PAMs, compound 7v (an optimized analog within the same 3-pyridylmethanone series) achieved a maximum modulation of 1200% of the nicotine EC₅ response with an EC₅₀ of 0.18 μM in Xenopus oocyte electrophysiology [1]. By contrast, relocation of the carbonyl to the 2- or 4-pyridyl position was reported to abrogate α7 PAM activity entirely within this chemotype [1]. Additionally, compound 7z (a further optimized analog from the same 3-pyridylmethanone series) demonstrated in vivo efficacy at a minimum effective intraperitoneal dose of 1.0 mg/kg in the novel object recognition (NOR) assay, an effect fully reversed by the selective α7 antagonist methyllycaconitine (MLA) [1].

α7 nAChR Positive allosteric modulator CNS pharmacology

Heme Iron Coordination Selectivity: 3-Benzoylpyridine Type II Binding vs. 2-Benzoylpyridine Hydrophobic Interaction

Spectroscopic binding studies with human placental aromatase cytochrome P450 demonstrated that 3-benzoylpyridine (the des-methoxy parent of the target compound) produces a Type II difference spectrum, characteristic of direct coordination of the pyridyl nitrogen to the heme iron, with an apparent dissociation constant (Kₛ) of 0.27 mM [1]. In contrast, 2-benzoylpyridine yields exclusively a reverse Type I spectrum (hydrophobic interaction), and 4-benzoylpyridine produces a Type II spectrum but with a markedly higher Kₛ of 2.6 mM—approximately 10-fold weaker affinity [1]. Competitive inhibition assays further confirmed that 3-phenylpyridine (the reduced analog of 3-benzoylpyridine) achieved a Kᵢ of 1.48 μM, whereas the 2- and 4-phenylpyridine isomers exhibited Kᵢ values of 62 μM and 0.36 μM respectively [1]. Although competitive inhibition constants for 3-benzoylpyridine itself could not be determined due to complex kinetics, the Type II spectral data establish that the 3-benzoyl geometry enables a specific Fe–N coordination interaction unavailable to the 2-isomer.

Cytochrome P450 Type II binding Aromatase inhibition

Evidence-Backed Application Scenarios for (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone Procurement


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Lead Optimization

The arylpyrid-3-ylmethanone scaffold is a validated pharmacophore for type I α7 nAChR PAM activity, with optimized analogs achieving functional potentiation up to 1200% at sub-micromolar potency (EC₅₀ 0.18 μM) and in vivo cognitive efficacy in the NOR model at 1.0 mg/kg ip [1]. (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone serves as an ideal diversification starting point for structural elaboration at the 3,5-dimethoxyphenyl ring, which tolerates a range of substituents while maintaining PAM activity according to SAR trends [1]. Researchers procuring this building block can directly access a CNS MPO-optimized core (MPO 5.2; LogP 2.33) and explore side-chain modifications guided by the extensive SAR data available for the series.

Cytochrome P450 Heme-Targeting Probe Design

The 3-benzoylpyridine substructure uniquely engages heme iron through Type II coordination with a Kₛ of 0.27 mM, whereas the 2-benzoyl isomer fails to coordinate and the 4-benzoyl isomer shows ~10-fold weaker affinity (Kₛ 2.6 mM) [2]. Incorporating the (3,5-dimethoxyphenyl)(pyridin-3-yl)methanone core into inhibitor designs targeting CYP enzymes (e.g., aromatase, CYP17, CYP24) provides a geometrically defined Fe–N interaction vector that is positionally specific. The 3,5-dimethoxy substitution on the phenyl ring offers additional opportunities to modulate selectivity across CYP isoforms through steric and electronic tuning.

CNS Drug Discovery Fragment Library Enrichment

With a molecular weight of 243.26, TPSA of 48.42 Ų, zero hydrogen-bond donors, and a calculated LogP of 2.33, (3,5-dimethoxyphenyl)(pyridin-3-yl)methanone satisfies all key CNS drug-likeness criteria and achieves a CNS MPO desirability score of 5.2 out of 6.0 [1]. This profile outperforms the non-pyridyl benzophenone analog (MPO ≈ 4.6) and the more lipophilic 2-pyridyl isomer (estimated MPO ≈ 4.8) [3]. Procurement of this scaffold for fragment-based screening or focused library construction provides an intrinsically CNS-favorable starting point, reducing the need for property optimization during hit-to-lead phases.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

The 3-pyridyl nitrogen in (3,5-dimethoxyphenyl)(pyridin-3-yl)methanone is positioned to act as a monodentate ligand for transition metals, with the carbonyl oxygen serving as a potential secondary coordination site. The 3-pyridyl geometry permits divergent metal-binding topologies compared to 2-pyridyl and 4-pyridyl analogs, which favor chelating and linear bridging modes respectively. The 3,5-dimethoxy substitution enhances solubility in organic solvents while providing crystallinity-promoting interactions, making this compound a viable candidate for the systematic exploration of pyridyl-ketone hybrid ligand architectures.

Quote Request

Request a Quote for (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.